molecular formula C21H30N2O2 B14904593 tert-butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate

tert-butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate

Cat. No.: B14904593
M. Wt: 342.5 g/mol
InChI Key: QYFREFQYKWDCTH-UHFFFAOYSA-N
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Description

tert-Butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate: is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of N-benzyl-4-piperidone with tert-butyl chloroformate under basic conditions to form the intermediate, which is then cyclized to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed:

Mechanism of Action

The mechanism by which tert-butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, altering their activity, and thus affecting biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
  • tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Comparison:

Conclusion

tert-Butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate is a compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

tert-butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate

InChI

InChI=1S/C21H30N2O2/c1-20(2,3)25-19(24)23-14-12-21-11-13-22(17(21)9-10-18(21)23)15-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3

InChI Key

QYFREFQYKWDCTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC23C1CCC2N(CC3)CC4=CC=CC=C4

Origin of Product

United States

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